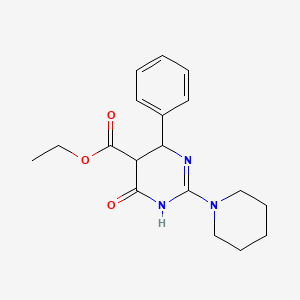![molecular formula C26H26N4O6 B5536402 2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide](/img/structure/B5536402.png)
2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide is an organic compound characterized by the presence of two 1,3-dioxoisoindoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide typically involves organic synthesis techniques. One common method involves the cyclization reaction of isoindoline-2-one with methylbutanoate derivatives . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing advanced equipment and techniques to ensure high yield and purity. The process generally includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
- 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
- 1,3-Dioxoisoindolin-2-yl New Pentanoate
Uniqueness
Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N’-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in specialized applications, such as targeted drug design or advanced material synthesis.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N'-[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]-3-methylbutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6/c1-13(2)19(29-23(33)15-9-5-6-10-16(15)24(29)34)21(31)27-28-22(32)20(14(3)4)30-25(35)17-11-7-8-12-18(17)26(30)36/h5-14,19-20H,1-4H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQTUEBAPQEXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)
![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)
![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)


![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)


![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)
![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![(3S,4R)-4-(3-fluorophenyl)-1-[3-(5-methylpyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
